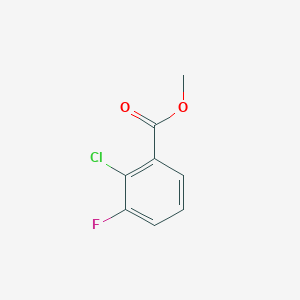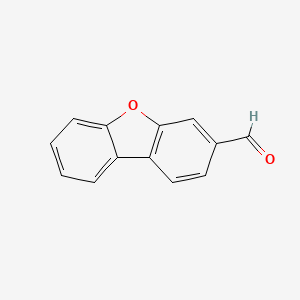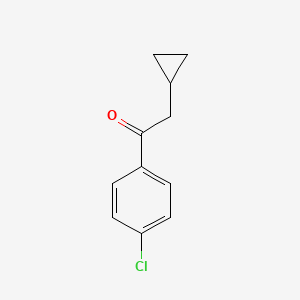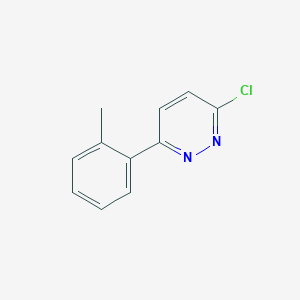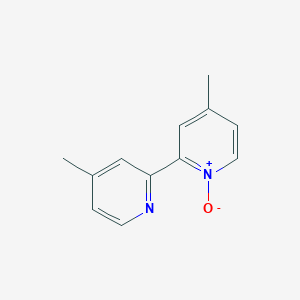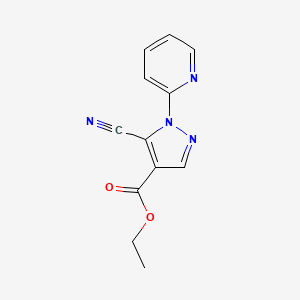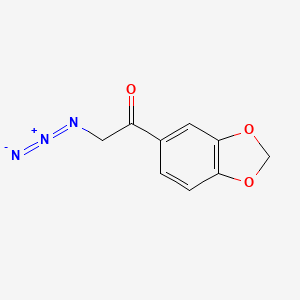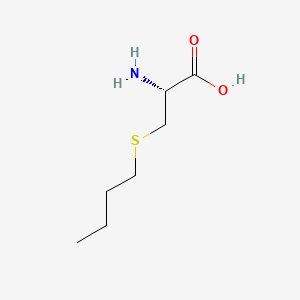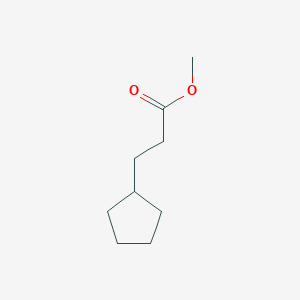
Methyl 3-cyclopentylpropanoate
Vue d'ensemble
Description
Methyl 3-cyclopentylpropanoate is a chemical compound with the empirical formula C9H16O2 . It has a molecular weight of 156.22 .
Molecular Structure Analysis
The molecular structure of Methyl 3-cyclopentylpropanoate can be represented by the SMILES stringO=C(OC)CCC1CCCC1 . The InChI representation is InChI=1S/C9H16O2/c1-11-9(10)7-6-8-4-2-3-5-8/h8H,2-7H2,1H3 . Physical And Chemical Properties Analysis
Methyl 3-cyclopentylpropanoate has a molecular weight of 156.22 g/mol . It has a XLogP3-AA value of 2.6, which is a measure of its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . It has four rotatable bonds . Its exact mass and monoisotopic mass are both 156.115029749 g/mol . Its topological polar surface area is 26.3 Ų . It has 11 heavy atoms .Applications De Recherche Scientifique
1. Chemical Synthesis and Structural Analysis Methyl 3-cyclopentylpropanoate, due to its unique structural properties, has been utilized in various chemical syntheses. For example, it plays a role in the synthesis of octahydro-2H-1-benzopyran-2-one, which can be used as a tobacco additive, as shown by Zhao Yu (2010) (Zhao Yu, 2010). Additionally, its use in the synthesis of heterocycles with cyclopropyl substituents has been explored by N. Pokhodylo et al. (2010) (Pokhodylo et al., 2010).
2. In Silico Evaluation for Pharmaceutical Development Methyl 3-cyclopentylpropanoate derivatives have been synthesized and evaluated using in silico methods for potential pharmacological applications. For instance, L. Yurttaş et al. (2022) synthesized certain derivatives and investigated their potential as DNA gyrase enzyme inhibitors, which could have implications in cancer treatment (Yurttaş et al., 2022).
3. Role in Novel Drug Synthesis The compound has been used in the synthesis of novel drugs. For example, Samir M. El-Rayes et al. (2019) conducted synthesis and biological testing of compounds based on the structure modification of methyl 3-(4-(2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate as potent histone deacetylase inhibitors, which are significant in cancer treatment (El-Rayes et al., 2019).
4. Environmental Applications There is also evidence of its application in environmental science. For instance, its use in the biodegradation of pollutants, as seen in the work of M. Molnár et al. (2005) where they studied the role of cyclodextrins in bioremediation of soils, indicating potential environmental applications of derivatives of Methyl 3-cyclopentylpropanoate (Molnár et al., 2005).
5. Optimization in Industrial Processes The compound has also been implicated in the optimization of industrial chemical processes. M. C. Rezende et al. (2008) used genetic algorithms to optimize a chemical process involving the hydrogenation of o-cresol producing 2-methyl-cyclohexanol, showcasing the compound's role in enhancing industrial efficiency (Rezende et al., 2008).
Safety And Hazards
Methyl 3-cyclopentylpropanoate is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The signal word for this compound is “Danger” and the hazard statement is H301 . The precautionary statements are P301 + P310 .
Relevant Papers Sigma-Aldrich mentions that there are related peer-reviewed papers for Methyl 3-cyclopentylpropanoate , but specific papers are not listed in the search results.
Propriétés
IUPAC Name |
methyl 3-cyclopentylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-11-9(10)7-6-8-4-2-3-5-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPDDJMBTHHHRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90515855 | |
| Record name | Methyl 3-cyclopentylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90515855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-cyclopentylpropanoate | |
CAS RN |
4300-02-1 | |
| Record name | Methyl 3-cyclopentylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90515855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



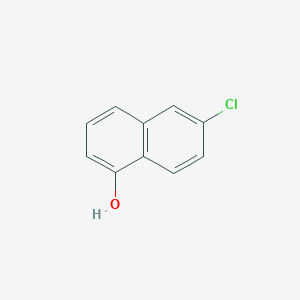
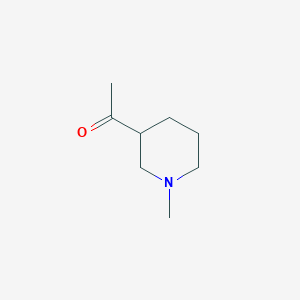

![2-tert-Butoxy-2-oxoethyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate](/img/structure/B1601207.png)
